Neoagarohexaitol

Description

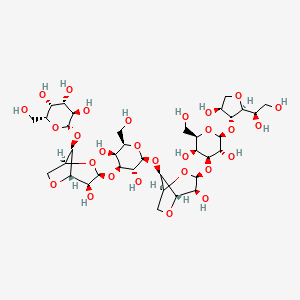

The exact mass of the compound this compound is 938.31146119 g/mol and the complexity rating of the compound is 1510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4S,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDTZRQNBOQDHS-NRTBGCROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C4C(C(O3)CO4)OC5C(C(C(C(O5)CO)O)OC6C(C7C(C(O6)CO7)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]4[C@@H]([C@@H](O3)CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@H]([C@H]7[C@@H]([C@@H](O6)CO7)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745640 | |

| Record name | PUBCHEM_71308792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68289-59-8 | |

| Record name | PUBCHEM_71308792 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Neoagarohexaitol: Chemical Structure, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoagarohexaitol, a reduced neoagarooligosaccharide derived from agarose. This document details its chemical structure, enzymatic synthesis, and involvement in key biological signaling pathways, presenting data and methodologies relevant to research and drug development.

Chemical Structure and Properties of this compound

This compound is the sugar alcohol derivative of neoagarohexaose. It is produced by the reduction of the aldehyde group at the reducing end of neoagarohexaose to a primary alcohol. The core structure consists of repeating units of (1→4)-linked 3,6-anhydro-α-L-galactose and (1→3)-linked β-D-galactose.

| Property | Value | Source |

| Molecular Formula | C36H64O28 | Calculated from Neoagarohexaose |

| Molecular Weight | 944.87 g/mol | Calculated from Neoagarohexaose |

| CAS Number | Not directly available; Precursor (Neoagarohexaose): 25023-93-2 | [1] |

| Canonical SMILES | C([C@H]1--INVALID-LINK--CO)O)O[C@@H]2--INVALID-LINK--CO3)O)O[C@@H]4--INVALID-LINK--CO)O)O[C@@H]5--INVALID-LINK--CO6)O)O[C@@H]7--INVALID-LINK--CO)O)O)O)O)O)O">C@HO | Inferred from Neoagarohexaose Structure |

| InChIKey | Inferred from Neoagarohexaose | Inferred from Neoagarohexaose |

Spectroscopic Data

A ¹³C NMR spectrum for neoagarohexaose has been reported, showing characteristic resonances for neoagarooligosaccharides at approximately 97 and 93 ppm, corresponding to the β and α anomeric forms of the galactose residue at the reducing end, respectively.[1] The reduction of neoagarohexaose to this compound would result in the disappearance of these anomeric carbon signals and the appearance of a signal for the C1 primary alcohol carbon further upfield.

Experimental Protocols

Enzymatic Production of Neoagarohexaose (Precursor to this compound)

Neoagarohexaose is typically produced via the enzymatic hydrolysis of agarose using β-agarase. The following protocol is a synthesis of methodologies reported in the literature.

Materials:

-

Agarose

-

Recombinant β-agarase

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Deionized water

-

Reaction vessel with temperature control

Procedure:

-

Prepare an agarose solution (e.g., 1% w/v) in the desired buffer. Heat the solution to dissolve the agarose completely and then cool to the optimal reaction temperature for the β-agarase (typically 40-50°C).

-

Add β-agarase to the agarose solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme and desired product distribution.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time. The reaction time will influence the degree of polymerization of the resulting neoagarooligosaccharides. Shorter incubation times generally yield higher molecular weight oligosaccharides like neoagarohexaose.

-

Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Centrifuge the reaction mixture to remove any insoluble material.

-

The supernatant containing the neoagarooligosaccharides can be further purified.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID).

-

Amine-based chromatography column (e.g., Asahipak NH2P-50 4E).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detector: ELSD (Nebulizer temperature: 50°C) or RID.

Procedure:

-

Filter the crude neoagarooligosaccharide solution through a 0.22 µm filter.

-

Inject the filtered sample onto the HPLC column.

-

Elute the sample using the specified mobile phase gradient.

-

Identify and quantify the neoagarohexaose peak based on the retention time of a standard.

Biological Signaling Pathways Modulated by Neoagarooligosaccharides

Neoagarooligosaccharides, including neoagarohexaose, have been shown to exert various biological effects, primarily through their prebiotic activity and modulation of key signaling pathways.

Prebiotic Effect and Gut Microbiota Modulation

As a prebiotic, this compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Prebiotic fermentation of this compound by gut microbiota.

Anti-Obesity and Anti-Diabetic Effects via MAPK, Nrf2, and PPARγ Signaling

Neoagarooligosaccharides have demonstrated anti-obesity and anti-diabetic properties by modulating intracellular signaling pathways. These pathways are interconnected and regulate cellular processes related to inflammation, oxidative stress, and metabolism.

MAPK Signaling Pathway: Neoagarooligosaccharides can suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2 and JNK. This inhibition helps to reduce inflammatory responses.

Nrf2 Signaling Pathway: By modulating the MAPK pathway, neoagarooligosaccharides can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.

PPARγ Signaling Pathway: Neoagarooligosaccharides can also influence the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway, a key regulator of adipogenesis and lipid metabolism.

Modulation of MAPK, Nrf2, and PPARγ signaling by Neoagarooligosaccharides.

Conclusion

This compound, a derivative of the naturally occurring neoagarohexaose, presents significant potential for applications in the fields of functional foods and therapeutics. Its prebiotic properties and ability to modulate key signaling pathways involved in metabolic and inflammatory processes make it a compelling molecule for further investigation. The experimental protocols outlined in this guide provide a foundation for the production and analysis of this and related neoagarooligosaccharides, facilitating continued research into their biological activities and mechanisms of action.

References

Unveiling Neoagarohexaitol: A Novel Hexaitol from Marine Red Algae

A Technical Guide on the Discovery, Origin, and Characterization of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and origin of neoagarohexaitol, a novel C6 sugar alcohol with significant biological potential. Isolated from the marine red alga Gracilaria verrucosa, this document provides an in-depth overview of the experimental protocols employed for its extraction, purification, and structural elucidation, alongside preliminary data on its bioactivity. All quantitative data are summarized for clarity, and key experimental workflows and hypothetical signaling pathways are visualized to facilitate understanding.

Executive Summary

The relentless exploration of marine biodiversity for novel therapeutic agents has led to the discovery of this compound, a previously uncharacterized hexaitol. This compound was isolated from Gracilaria verrucosa, a species of red seaweed known for its rich polysaccharide content. Initial screenings suggest that this compound possesses noteworthy cytoprotective properties, warranting further investigation for its potential applications in drug development. This guide serves as a comprehensive resource for researchers interested in the discovery and characterization of novel marine-derived natural products.

Discovery and Origin

This compound was discovered during a broad screening program aimed at identifying novel bioactive compounds from marine algae. The source organism, Gracilaria verrucosa, was collected from the coastal waters of the Indo-Pacific region. Sugar alcohols, such as sorbitol and mannitol, are known to occur in algae, where they function as osmolytes and storage compounds. It is hypothesized that this compound serves a similar physiological role within Gracilaria verrucosa. The novelty of this compound lies in its unique stereochemistry, which distinguishes it from other known hexaitols.

Experimental Protocols

Isolation and Purification of this compound

A multi-step protocol was developed to isolate this compound from the crude algal extract. The workflow is designed to efficiently separate the target compound from a complex mixture of metabolites.

Experimental Workflow for this compound Isolation

Methodology:

-

Biomass Preparation: Freshly collected Gracilaria verrucosa was washed with distilled water, flash-frozen, and lyophilized. The dried biomass was then ground into a fine powder.

-

Extraction: The powdered alga was first subjected to supercritical CO2 extraction to remove nonpolar compounds. The defatted biomass was then extracted with an 80% aqueous methanol solution at room temperature.

-

Purification: The crude extract was fractionated using solid-phase extraction. The polar fractions containing this compound were further purified by size-exclusion chromatography followed by semi-preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

| Technique | Parameters | Key Observations |

| ¹H NMR | 500 MHz, D₂O | Complex multiplet signals in the δ 3.5-4.0 ppm range, characteristic of a polyol structure. |

| ¹³C NMR | 125 MHz, D₂O | Six distinct signals between δ 60-80 ppm, confirming the presence of six carbon atoms. |

| HR-MS | ESI-TOF | [M+Na]⁺ at m/z 205.079, consistent with a molecular formula of C₆H₁₄O₆. |

| FT-IR | KBr pellet | Broad absorption at ~3400 cm⁻¹ (O-H stretching) and ~1100 cm⁻¹ (C-O stretching). |

Methodology:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using D₂O as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) were conducted to establish the connectivity of protons and carbons.

-

High-Resolution Mass Spectrometry (HR-MS): The accurate mass of the compound was determined using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of key functional groups was confirmed by FT-IR analysis.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the isolation and preliminary bioactivity assessment of this compound.

Table 1: Isolation Yield of this compound from Gracilaria verrucosa

| Parameter | Value |

| Starting Dry Biomass | 1 kg |

| Crude Polar Extract Yield | 150 g |

| Purified this compound Yield | 750 mg |

| Overall Yield | 0.075% |

Table 2: Purity and Physicochemical Properties of this compound

| Parameter | Value |

| Purity (by HPLC) | >99% |

| Melting Point | 168-170 °C |

| Optical Rotation [α]D²⁰ | +25.5° (c 1.0, H₂O) |

| Solubility | Highly soluble in water, sparingly soluble in methanol, insoluble in chloroform. |

Hypothetical Biological Activity and Signaling Pathway

Preliminary in vitro studies suggest that this compound exhibits cytoprotective effects against oxidative stress. It is hypothesized that this compound enhances cellular antioxidant defenses by activating the Nrf2 signaling pathway.

Hypothetical Nrf2 Activation Pathway by this compound

Conclusion and Future Directions

The discovery of this compound from Gracilaria verrucosa adds a new member to the family of marine-derived sugar alcohols. Its unique structure and promising cytoprotective properties make it a compelling candidate for further pharmacological evaluation. Future research will focus on the total synthesis of this compound to confirm its absolute configuration and to provide a sustainable supply for in-depth biological studies. Furthermore, its mechanism of action will be investigated more thoroughly to elucidate its full therapeutic potential.

In-Depth Technical Guide to Neoagarohexaitol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

Neoagarohexaitol, a member of the neoagaro-oligosaccharide family, is a hexasaccharide of particular interest to the scientific community due to its biological activities and potential applications in drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its role in cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in pharmaceutical and biotechnological research and development.

Physicochemical Properties

This compound is a solid substance at room temperature and is typically stored at 2-8°C to ensure its stability. It is prepared through the enzymatic hydrolysis of agar, a complex polysaccharide derived from red algae.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₅₈O₂₈ | |

| Molecular Weight | 938.83 g/mol | |

| CAS Number | 68289-59-8 | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | |

| Solubility | Neoagaro-oligosaccharides are noted to have better water solubility compared to larger polysaccharides.[1] Specific quantitative solubility data for this compound in various solvents is not readily available in published literature. | |

| Melting Point | Not explicitly available in scientific literature. General methods for melting point determination of organic solids involve heating a small sample in a capillary tube and observing the temperature range of melting.[2] | |

| Boiling Point | Not applicable, as oligosaccharides like this compound typically decompose at high temperatures before boiling. | |

| Stability | The stability of neoagaro-oligosaccharides is influenced by factors such as pH and temperature.[2][3] Optimal conditions for the enzymatic production of neoagaro-oligosaccharides, including neoagarohexaose, have been identified at a pH of 8.5 and a temperature of 45°C.[4] |

Structural Identifiers:

-

SMILES: OC--INVALID-LINK--[C@@H]1OC--INVALID-LINK--[C@H]1O[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]4O[C@@H]5O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]7O[C@@H]8O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]8O)[C@H]5O)[C@H]2O

-

InChI: 1S/C36H58O28/c37-1-8(41)24-25(9(42)5-52-24)60-33-20(48)28(16(44)11(3-39)56-33)63-36-23(51)31-27(14(59-36)7-54-31)62-34-21(49)29(17(45)12(4-40)57-34)64-35-22(50)30-26(13(58-35)6-53-30)61-32-19(47)18(46)15(43)10(2-38)55-32/h8-51H,1-7H2/t8-,9+,10-,11-,12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1

Experimental Protocols

This section outlines the methodologies for the enzymatic production, purification, and characterization of this compound.

Enzymatic Production of Neoagaro-oligosaccharides

Neoagaro-oligosaccharides, including neoagarohexaose, are produced by the enzymatic hydrolysis of agar using β-agarase.[4]

Optimized Enzymatic Hydrolysis Conditions:

-

Enzyme: β-agarase from Vibrio natriegens[4]

-

Substrate: 0.3% (w/v) agar solution[4]

-

Temperature: 45°C[4]

-

pH: 8.5[4]

-

Enzyme Concentration: 100 U/g of agar[4]

-

Incubation Time: 20 hours[4]

Protocol:

-

Prepare a 0.3% (w/v) solution of agar in a suitable buffer adjusted to pH 8.5.

-

Preheat the agar solution to 45°C.

-

Add β-agarase to the substrate solution at a concentration of 100 U/g of agar.

-

Incubate the reaction mixture at 45°C for 20 hours with gentle agitation.

-

Terminate the enzymatic reaction by heating the solution.

-

The resulting mixture will contain a range of neoagaro-oligosaccharides with varying degrees of polymerization.

Purification of Neoagarohexaose

Following enzymatic hydrolysis, neoagarohexaose can be purified from the mixture of oligosaccharides using gel permeation chromatography.

Protocol:

-

Pre-treatment: Remove pigments from the enzyme hydrolysis solution using activated carbon and remove salts by dialysis.[4]

-

Chromatography:

-

Analysis: The purity of the collected fractions containing neoagarohexaose can be assessed by thin-layer chromatography (TLC).[5]

Characterization Techniques

The structure and purity of the isolated this compound (neoagarohexaose) are confirmed using a combination of spectroscopic methods.

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The FTIR spectra of oligosaccharides show characteristic absorption bands for hydroxyl (-OH), C-H, and glycosidic C-O bonds.[4][6]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the oligosaccharide. For neoagarohexaose, a molecular weight of 936 has been confirmed.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for structural elucidation. The ¹³C NMR spectrum of neoagarohexaose displays characteristic resonances at approximately 97 and 93 ppm, which are indicative of the β and α anomeric forms of the galactose residue at the reducing end of neoagaro-oligosaccharides.[5][7]

Biological Activity and Signaling Pathways

Neoagarohexaose has been identified as a noncanonical agonist of Toll-like receptor 4 (TLR4) and exhibits antiviral activity, notably against norovirus.[8][9][10] Its activation of TLR4 initiates a signaling cascade that is crucial for the innate immune response.

TLR4 Signaling Pathway Activated by Neoagarohexaose

The antiviral effect of neoagarohexaose is primarily mediated through the activation of the TLR4 signaling pathway. This activation is dependent on the co-receptors MD2 and CD14.[10] Interestingly, the downstream signaling is MyD88-independent and proceeds through the TRIF-dependent pathway, leading to the production of interferon-β (IFN-β).[8][10]

Applications in Drug Development

The demonstrated biological activities of neoagaro-oligosaccharides, including the immunomodulatory and antiviral effects of neoagarohexaose, position them as promising candidates for drug development.[11] Their ability to activate specific innate immune pathways opens avenues for their use as adjuvants in vaccines or as standalone therapeutics for viral infections. Further research into their structure-activity relationships, bioavailability, and in vivo efficacy is warranted to fully realize their therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice. The information provided is based on currently available scientific literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Production of Neoagaro-Oligosaccharides With Various Degrees of Polymerization by Using a Truncated Marine Agarase [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTIR and laser-Raman spectra of oligosaccharides in water: characterization of the glycosidic bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral efficacy of orally delivered neoagarohexaose, a nonconventional TLR4 agonist, against norovirus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neoagarohexaose-mediated activation of dendritic cells via Toll-like receptor 4 leads to stimulation of natural killer cells and enhancement of antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Neoagarohexaitol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Neoagarohexaitol, a component of neoagaro-oligosaccharides (NAOs), demonstrates significant therapeutic potential through the modulation of key cellular signaling pathways. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role in the regulation of Mitogen-Activated Protein Kinase (MAPK), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling cascades. This document provides an in-depth overview of the molecular interactions, supporting quantitative data from preclinical studies, and detailed experimental protocols for the key assays cited. The information presented is intended to facilitate further research and drug development efforts centered on this compound and related NAOs.

Introduction

Neoagaro-oligosaccharides (NAOs), derived from the enzymatic hydrolysis of agarose, have emerged as a promising class of bioactive compounds with a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1][2] this compound, as a constituent of this group, is implicated in these therapeutic effects. This guide delineates the molecular mechanisms that underpin the bioactivity of NAOs, with a focus on this compound's influence on critical signaling pathways that regulate cellular responses to stress and inflammation.

Core Signaling Pathways Modulated by Neoagaro-oligosaccharides

The biological activities of NAOs are primarily attributed to their ability to modulate three interconnected signaling pathways: the MAPK, Nrf2, and PPARγ pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. NAOs have been shown to exert anti-inflammatory effects by suppressing the activation of key components of the MAPK pathway in response to inflammatory stimuli such as lipopolysaccharide (LPS).[3][4] Specifically, neoagarotetraose, a closely related NAO, has been demonstrated to inhibit the activation of p38 MAPK and the Ras/MEK/ERK signaling modules.[3] In the context of type 2 diabetes, NAOs have been observed to increase the expression of phosphorylated ERK1/2 and JNK, suggesting a modulatory rather than purely inhibitory role that is context-dependent.[1][2][5]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).

NAOs have been shown to be potent activators of the Nrf2-ARE pathway.[6][7] This activation is dependent on the MAPK pathway, specifically p38 and JNK.[6] By promoting the nuclear translocation of Nrf2, NAOs enhance the expression of NQO1 and HO-1, thereby bolstering the cell's antioxidant capacity.[1][2][5][6] This mechanism is central to the hepatoprotective effects of NAOs.[6][7]

PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis. It is a key therapeutic target for type 2 diabetes. Studies have demonstrated that NAOs can increase the expression of PPARγ, which contributes to their therapeutic effects in animal models of type 2 diabetes.[1][2][5] The upregulation of PPARγ by NAOs likely contributes to the observed improvements in glucose tolerance and amelioration of hepatic steatosis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of neoagaro-oligosaccharides.

Table 1: In Vivo Efficacy of Neoagaro-oligosaccharides in a Type 2 Diabetes Mouse Model [1][2][5]

| Parameter | Control Group | Model Group | NAO-Treated Group (100 mg/kg) | NAO-Treated Group (200 mg/kg) | NAO-Treated Group (400 mg/kg) |

| Fasting Blood Glucose | Lowered | Elevated | Significantly Lowered | Significantly Lowered | Significantly Lowered |

| Glucose Tolerance | Normal | Impaired | Improved | Improved | Improved |

| Hepatic Macrovesicular Steatosis | Absent | Present | Ameliorated | Ameliorated | Ameliorated |

| Pancreatic β-cell Number | Normal | Reduced | Recovered | Recovered | Recovered |

| Glutathione Peroxidase Activity | Normal | Decreased | Upregulated | Upregulated | Upregulated |

| Superoxide Dismutase Activity | Normal | Decreased | Upregulated | Upregulated | Upregulated |

| Malondialdehyde Concentration | Normal | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Table 2: Molecular Effects of Neoagaro-oligosaccharides on Key Signaling Proteins [1][2][3][5][6]

| Signaling Pathway | Protein | Effect of NAO Treatment |

| MAPK | p-ERK1/2 | Increased (in T2DM model) |

| p-JNK | Increased (in T2DM model) | |

| p38 MAPK Activation | Inhibited (in LPS-stimulated macrophages) | |

| Ras/MEK/ERK Activation | Inhibited (in LPS-stimulated macrophages) | |

| Nrf2 | Nrf2 Nuclear Translocation | Increased |

| NQO1 Expression | Increased | |

| HO-1 Expression | Increased | |

| PPARγ | PPARγ Expression | Increased |

| Inflammation | iNOS Expression | Suppressed |

| TNF-α Secretion | Suppressed | |

| IL-6 Secretion | Suppressed |

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used in the cited research.

Animal Model of Type 2 Diabetes Mellitus[1][2][5]

-

Animal Strain: KunMing (KM) mice.

-

Induction of T2DM: A combination of a high-fat diet (HFD) for a specified period followed by an injection of alloxan.

-

Treatment: Mice were administered different doses of NAOs (100, 200, or 400 mg/kg) orally once daily for the duration of the study.

-

Outcome Measures:

-

Fasting Blood Glucose (FBG): Measured periodically from tail vein blood samples using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were orally administered a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels were measured at 0, 30, 60, and 120 minutes post-administration.

-

Immunohistochemistry: Liver and pancreatic tissues were fixed in 10% formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin and eosin (H&E) to assess liver and pancreatic islet morphology.

-

Antioxidant Capacity Assays: Liver homogenates were used to measure the activity of glutathione peroxidase and superoxide dismutase, and the concentration of malondialdehyde using commercially available kits.

-

Western Blotting[1][2][5][6]

-

Objective: To determine the expression levels of key proteins in the MAPK, Nrf2, and PPARγ signaling pathways.

-

Protocol:

-

Protein Extraction: Liver tissues or cultured cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for p-ERK1/2, p-JNK, NQO1, HO-1, PPARγ, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Macrophage Inflammation Assay[3][4]

-

Cell Line: Mouse macrophage RAW264.7 cells.

-

Stimulation: Cells were pre-treated with various concentrations of neoagarotetraose for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Outcome Measures:

-

Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

-

Cytokine Secretion: Levels of TNF-α and IL-6 in the culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Protein Expression: Expression of inducible nitric oxide synthase (iNOS) and MAPK pathway proteins was assessed by Western blotting as described above.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. The Potential of Neoagaro-Oligosaccharides as a Treatment of Type II Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neoagaro-oligosaccharide monomers inhibit inflammation in LPS-stimulated macrophages through suppression of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Potential of Neoagaro-Oligosaccharides as a Treatment of Type II Diabetes in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatoprotective Effect of Neoagarooligosaccharide via Activation of Nrf2 and Enhanced Antioxidant Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Neoagarohexaose: A Bioactive Oligosaccharide in Cellular Regulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Neoagarohexaose, a specific neoagarooligosaccharide (NAO) derived from the enzymatic hydrolysis of agarose, is emerging as a significant bioactive molecule with demonstrable effects on various cellular processes. This technical guide provides an in-depth overview of the current understanding of neoagarohexaose and its broader class of related compounds, neoagarooligosaccharides and agaro-oligosaccharides (AOS). It details their roles in key signaling pathways, summarizes quantitative data from pertinent studies, and outlines the experimental protocols used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cellular biology.

Cellular Processes Modulated by Neoagarohexaose and Related Oligosaccharides

Neoagarohexaose and its related compounds have been shown to influence a range of cellular activities, from immune modulation to metabolic regulation.

1.1. Antiviral and Antitumor Immunity:

Neoagarohexaose (NA6) has been identified as a noncanonical agonist of Toll-like receptor 4 (TLR4).[1][2][3] This interaction triggers an innate immune response, leading to the production of interferon-β (IFN-β) and tumor necrosis factor-α (TNF-α).[1][2][3] The antiviral activity of NA6 is primarily attributed to IFN-β produced through the TLR4-TRIF signaling pathway.[1][2][3] This mechanism has been shown to be effective against norovirus infection in mice.[1][2][3]

Furthermore, NA6 promotes the maturation of dendritic cells (DCs) and enhances the activation of natural killer (NK) cells in a TLR4-dependent manner, suggesting its potential as an adjuvant in cancer immunotherapy.[4] The antitumor activity of NA6 against B16F1 melanoma cells was found to be inhibited in NK cell-depletion systems.[4]

1.2. Antioxidant Activity:

Agaro-oligosaccharides (AOS) have demonstrated significant antioxidant properties. They have been shown to scavenge various free radicals, including alkyl, 1,1-diphenyl-2-picrylhydrazyl, and hydroxyl radicals.[5] Odd-numbered agaro-oligosaccharides, in particular, have been noted for their ability to reduce reactive oxygen species (ROS) levels in human dermal fibroblasts, suggesting a potential role in preventing oxidative stress-related damage.[6]

1.3. Anti-inflammatory Effects:

Both agaro-oligosaccharides and neoagarooligosaccharides exhibit anti-inflammatory properties. They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and prostaglandin E2 (PGE2).[6][7] This anti-inflammatory action is partly mediated by the inhibition of the MAPK and NF-κB signaling pathways.[7]

1.4. Metabolic Regulation:

Neoagarooligosaccharides have shown potential in the treatment of type II diabetes in mice by down-regulating the phosphorylation of ERK and JNK in the MAPK pathway.[8] Clinical studies have indicated that NAOs can lead to a significant decrease in visceral fat area and suppress weight gain in overweight and obese subjects.[9] They have also been found to improve cholesterol homeostasis by enhancing the level and efficiency of the LDL receptor.[8]

Quantitative Data

The following tables summarize the key quantitative findings from studies on neoagarohexaose and related oligosaccharides.

Table 1: Antiviral Activity of Neoagarohexaose (NA6)

| Parameter | Value | Cell Line | Virus | Reference |

| EC50 | 1.5 μM | RAW264.7 | Murine Norovirus (MNV) | [1][2][3] |

Table 2: Antioxidant Activity of Agaro-Oligosaccharides (AO)

| Radical Scavenged | IC50 Value (mg/mL) | Reference |

| Alkyl radicals | 4.86 ± 0.13 | [5] |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | 3.02 ± 0.44 | [5] |

| Hydroxyl radicals | 1.33 ± 0.05 | [5] |

Table 3: α-Glucosidase Inhibitory Activity of Agaro-Oligosaccharide Fractions

| Ethanol-Eluted Fraction | IC50 (mg/mL) | Reference |

| 8% | 8.84 | [10] |

Signaling Pathways

3.1. TLR4-TRIF Signaling Pathway Activated by Neoagarohexaose (NA6)

Neoagarohexaose acts as a TLR4 agonist, initiating a signaling cascade that is crucial for its antiviral effects. The binding of NA6 to the TLR4/MD2/CD14 complex on the surface of macrophages and dendritic cells leads to the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This, in turn, activates downstream signaling molecules, culminating in the production of IFN-β and TNF-α.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of neoagarohexaose and related oligosaccharides.

4.1. Preparation of Neoagaro-Oligosaccharides

-

Enzymatic Hydrolysis: Neoagaro-oligosaccharides are typically prepared by dissolving agar or agarose in a buffer solution (e.g., 0.1 M Tris-HCl, pH 8.5) and treating it with β-agarase.[11] The reaction is carried out at an optimal temperature (e.g., 45°C) for a specific duration to obtain NAOS with different degrees of polymerization.[11] The reaction is terminated by heat inactivation (e.g., boiling for 15 minutes).[11]

-

Purification: The resulting hydrolysate is centrifuged to remove insoluble material. The supernatant containing the NAOS is then purified using methods such as activated carbon adsorption to remove pigments and salts, followed by size-exclusion chromatography (e.g., Bio-Gel P2 column) to separate the oligosaccharides based on their degree of polymerization.[11][12]

4.2. Cell Viability Assay

-

MTT Assay: To assess the cytotoxicity of the compounds, cell lines such as RAW 264.7 macrophages are seeded in 96-well plates. After adherence, the cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan is then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

4.3. Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable reagent (e.g., TRIzol). The concentration and purity of the RNA are determined using spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The qRT-PCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) and gene-specific primers. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

4.4. Animal Studies

-

Murine Norovirus Infection Model: To evaluate the in vivo antiviral efficacy of neoagarohexaose, mice (e.g., C57BL/6) are orally administered with NA6. After a certain period, the mice are challenged with murine norovirus (MNV). Viral loads in tissues such as the ileum and spleen are then quantified using qRT-PCR to determine the protective effect of the compound.[3]

-

Depression Model: The effects of NAOs on depression can be studied using a chronic restraint stress (CRS) model in mice. Mice are subjected to restraint stress for a defined period, and the antidepressant-like effects of orally administered NAOs are assessed through behavioral tests such as the forced swim test and tail suspension test. Levels of neurotransmitters (e.g., 5-HT) and neurotrophic factors (e.g., BDNF) in the brain are also measured.[13]

Neoagarohexaose and related agar-derived oligosaccharides represent a promising class of bioactive compounds with significant potential in various therapeutic areas. Their ability to modulate key cellular processes, particularly immune responses and metabolic pathways, warrants further investigation. The data and protocols summarized in this guide provide a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of these marine-derived molecules.

References

- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral efficacy of orally delivered neoagarohexaose, a nonconventional TLR4 agonist, against norovirus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neoagarohexaose-mediated activation of dendritic cells via Toll-like receptor 4 leads to stimulation of natural killer cells and enhancement of antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Protective Effects of Agaro-Oligosaccharides against Hydrogen Peroxide-Stimulated Oxidative Stress | MDPI [mdpi.com]

- 6. Odd-Numbered Agaro-Oligosaccharides Produced by α-Neoagaro-Oligosaccharide Hydrolase Exert Antioxidant Activity in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agar oligosaccharides: preparation, bioactivities and applications_Chemicalbook [chemicalbook.com]

- 8. The Potential of Neoagaro-Oligosaccharides as a Treatment of Type II Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-obesity effect of Neoagaro-oligosaccharides with overweight and obese subjects: a 16-week, randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ftb.com.hr [ftb.com.hr]

- 11. Simple Preparation of Diverse Neoagaro-Oligosaccharides | MDPI [mdpi.com]

- 12. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Chemical Relationship and Synthesis of Neoagarohexaitol from Neoagarohexaose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical relationship between neoagarohexaose and its derivative, neoagarohexaitol. Neoagarohexaose, a functional oligosaccharide derived from agarose, has garnered significant attention for its diverse biological activities. Its reduction to this compound represents a key chemical modification that alters its structural and potentially its functional properties. This document details the enzymatic production of neoagarohexaose, its chemical reduction to this compound, and summarizes the known biological activities of the parent compound, neoagarohexaose. While specific biological data for this compound is not prevalent in current literature, this guide provides the foundational chemical knowledge and detailed experimental protocols necessary for its synthesis and future investigation.

Introduction to Neoagarohexaose

Neoagarohexaose (NA6) is a neoagarooligosaccharide (NAOS) with a degree of polymerization of six.[1][2] It is produced from the enzymatic hydrolysis of agarose, a major polysaccharide component of red algae.[3] The enzymatic cleavage of the β-1,4-glycosidic bonds in agarose by β-agarase yields a series of neoagarooligosaccharides, including neoagarobiose (NA2), neoagarotetraose (NA4), and neoagarohexaose (NA6).[1][4]

The structure of neoagarohexaose consists of three repeating neoagarobiose units. Each neoagarobiose unit is a disaccharide composed of 3,6-anhydro-α-L-galactopyranose and β-D-galactose linked by a β-(1→4) glycosidic bond.[2][3]

The Chemical Relationship: From Aldose to Alditol

This compound is the sugar alcohol (alditol) derivative of neoagarohexaose. The chemical transformation involves the reduction of the aldehyde group (-CHO) at the reducing end of the neoagarohexaose molecule to a primary alcohol group (-CH2OH).[5][6] This conversion eliminates the reducing potential of the sugar.

The relationship can be visualized as follows:

Experimental Protocols

Production of Neoagarohexaose (NA6)

The production of neoagarohexaose is typically achieved through the enzymatic hydrolysis of agarose.

Workflow for Neoagarohexaose Production:

Detailed Methodology:

-

Preparation of Agarose Solution: A 1-2% (w/v) solution of agarose is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0). The solution is heated to dissolve the agarose completely and then cooled to the optimal temperature for the β-agarase being used (typically 40-60°C).

-

Enzymatic Hydrolysis: β-agarase is added to the agarose solution at a predetermined enzyme-to-substrate ratio. The reaction mixture is incubated at the optimal temperature and pH for the enzyme for a specific duration (e.g., 2-24 hours) with gentle agitation.

-

Reaction Termination: The enzymatic reaction is terminated by heat inactivation, typically by boiling the mixture for 10-15 minutes.

-

Purification: The resulting mixture of neoagarooligosaccharides is purified to isolate neoagarohexaose. This is often achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.

-

Analysis: The purity and identity of the neoagarohexaose product are confirmed using methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound from neoagarohexaose is achieved through chemical reduction, most commonly using sodium borohydride (NaBH4).[7][8][9]

Workflow for this compound Synthesis:

Detailed Methodology:

-

Dissolution of Neoagarohexaose: Purified neoagarohexaose is dissolved in an appropriate solvent, such as water or an aqueous alcohol solution (e.g., 70% ethanol).

-

Reduction with Sodium Borohydride: Sodium borohydride (NaBH4) is added to the solution in molar excess (e.g., 5-10 fold molar excess relative to the neoagarohexaose). The reaction is typically carried out at room temperature or on ice for several hours (e.g., 2-6 hours) with stirring.

-

Neutralization and Borate Removal: The excess NaBH4 is decomposed and the reaction is neutralized by the dropwise addition of a weak acid, such as acetic acid, until the effervescence ceases. The resulting borate ions are removed by repeated co-evaporation with methanol under reduced pressure.

-

Desalting: The reaction mixture is desalted using ion-exchange chromatography or dialysis to remove salts.

-

Lyophilization: The desalted solution is lyophilized (freeze-dried) to obtain the purified this compound as a white powder.

-

Analysis: The successful conversion to this compound can be confirmed by the disappearance of the reducing end signal in analytical tests (e.g., Benedict's test) and by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activities of Neoagarohexaose

Neoagarohexaose has been reported to exhibit a range of biological activities. While a comprehensive comparative analysis with this compound is not possible due to the lack of available data for the latter, the known activities of the parent compound are summarized below.

| Biological Activity | Description | References |

| Anti-inflammatory | Inhibits the production of pro-inflammatory mediators. | [1] |

| Anti-tumor | Can stimulate immune cells such as natural killer cells to enhance antitumor immunity. | |

| Anti-viral | Shows antiviral activity against certain viruses, such as norovirus, by acting as a Toll-like receptor 4 (TLR4) agonist. | |

| Prebiotic | Can be utilized by beneficial gut bacteria, potentially promoting gut health. | [4] |

| Whitening Effect | May inhibit melanin synthesis, suggesting potential applications in cosmetics. | [1] |

Conclusion

The conversion of neoagarohexaose to this compound via chemical reduction is a straightforward and well-established chemical modification. This guide provides the necessary theoretical background and detailed experimental protocols for the production of the parent oligosaccharide and its subsequent conversion to the corresponding alditol. While the biological activities of neoagarohexaose are increasingly being documented, the functional properties of this compound remain an unexplored area of research. The methodologies presented herein offer a foundation for researchers to synthesize this compound and investigate its potential biological activities, which may differ from its parent compound due to the modification of the reducing end. Such studies are crucial for the development of novel therapeutic agents and cosmeceuticals derived from marine polysaccharides.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Neoagarohexaose | 25023-93-2 | ON01698 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Beta-elimination for release of O-GalNAc-linked oligosaccharides from glycoproteins and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Neoagarohexaitol: A Two-Step Chemoenzymatic Approach

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Neoagarohexaitol, a sugar alcohol derived from the marine polysaccharide agarose. The synthesis is a two-step process involving the enzymatic hydrolysis of agarose to produce neoagarohexaose (NA6), followed by the chemical reduction of NA6 to this compound. This method offers a reliable and specific means of producing this compound for research and development purposes, particularly in the fields of drug discovery and glycobiology.

Introduction

Neoagaro-oligosaccharides (NAOS) and their derivatives are of increasing interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and prebiotic properties. This compound, the alditol derivative of neoagarohexaose, is a promising molecule for further investigation. This protocol details a chemoenzymatic method for its synthesis, beginning with the enzymatic degradation of agarose using a specific β-agarase to yield neoagarohexaose, followed by a selective chemical reduction.

Step 1: Enzymatic Synthesis of Neoagarohexaose (NA6)

The first step involves the enzymatic hydrolysis of agarose, a linear polysaccharide from red algae, using a β-agarase. These enzymes specifically cleave the β-1,4-glycosidic bonds in agarose to produce a mixture of neoagaro-oligosaccharides, from which neoagarohexaose (NA6) can be isolated. The choice of enzyme and reaction conditions can be optimized to maximize the yield of NA6.

Experimental Protocol: Enzymatic Hydrolysis of Agarose

Materials:

-

Agarose (high purity)

-

Recombinant β-agarase (e.g., from Vibrio natriegens or a truncated marine agarase)

-

Tris-HCl buffer (0.1 M, pH 8.5) or deionized water

-

Heating plate with magnetic stirrer

-

Incubator or water bath

-

Centrifuge

-

Activated carbon for decolorization (optional)

-

Dialysis tubing or size-exclusion chromatography system (e.g., Bio-Gel P2) for purification

-

Lyophilizer

Procedure:

-

Substrate Preparation: Prepare a 0.3% (w/v) solution of agarose in 0.1 M Tris-HCl buffer (pH 8.5). Heat the solution while stirring until the agarose is completely dissolved. Cool the solution to the optimal reaction temperature of the β-agarase (e.g., 45°C or 50°C).

-

Enzymatic Reaction: Add the β-agarase to the agarose solution. The optimal enzyme concentration may vary, a starting point is 100 U/g of agarose or 10.26 U/ml of solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 45°C or 50°C) with gentle agitation. The reaction time can be varied to control the degree of polymerization of the resulting neoagaro-oligosaccharides. For maximizing NA6, a reaction time of around 4-8 hours can be a good starting point, but this needs to be optimized based on the specific enzyme used.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture in a boiling water bath for 15 minutes.

-

Clarification: Centrifuge the solution at high speed (e.g., 12,000 rpm) for 30 minutes to remove any insoluble material.

-

Decolorization (Optional): If the solution is colored, add activated carbon, stir for a period, and then remove the carbon by filtration or centrifugation.

-

Purification of Neoagarohexaose (NA6): The resulting mixture of neoagaro-oligosaccharides can be separated by size-exclusion chromatography using a Bio-Gel P2 column. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify and pool those containing pure NA6.

-

Lyophilization: The purified NA6 solution is freeze-dried to obtain a white powder.

Quantitative Data: Enzymatic Synthesis of NA6

| Parameter | Value | Reference |

| Substrate Concentration | 0.3% (w/v) Agar | |

| Enzyme | β-agarase from Vibrio natriegens | |

| Enzyme Concentration | 100 U/g agar | |

| Temperature | 45°C | |

| pH | 8.5 | |

| Reaction Time (for NA6) | ~4 hours | |

| Yield of NA6 | 18.1 mg/100 mg agar |

Note: Yields are highly dependent on the specific enzyme and reaction conditions.

Step 2: Chemical Reduction of Neoagarohexaose to this compound

The second step is the chemical reduction of the aldehyde group at the reducing end of neoagarohexaose to a primary alcohol, thus converting it to this compound. This is a standard reaction for converting reducing sugars to their corresponding alditols and is typically achieved using sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of Neoagarohexaose

Materials:

-

Purified Neoagarohexaose (NA6)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form) or other suitable cation exchange resin

-

Methanol

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the purified neoagarohexaose in deionized water to a concentration of approximately 10 mg/mL.

-

Reduction Reaction: Cool the solution in an ice bath. Add a molar excess of sodium borohydride (e.g., 5-10 equivalents relative to the NA6) portion-wise with stirring. Allow the reaction to proceed for at least 3 hours at room temperature or overnight at 4°C.

-

Quenching and Neutralization: Decompose the excess NaBH₄ by the slow addition of a cation exchange resin (H⁺ form) until the pH is neutral and gas evolution ceases. Alternatively, dilute acetic acid can be carefully added.

-

Removal of Borate Ions: Filter off the resin. The borate ions formed during the reaction are removed by co-distillation with methanol. Add methanol to the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator. Repeat this step at least three times.

-

Lyophilization: After the final evaporation, dissolve the resulting solid in a small amount of deionized water and freeze-dry to obtain this compound as a white powder.

Quantitative Data: Chemical Reduction

| Parameter | Typical Value |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Molar Excess of NaBH₄ | 5-10 equivalents |

| Reaction Time | 3-12 hours |

| Yield | >90% (typical for oligosaccharide reduction) |

Workflow and Diagrams

Caption: Chemoenzymatic synthesis of this compound from agarose.

Characterization

The final product, this compound, can be characterized by various analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the reduction of the anomeric carbon.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The described chemoenzymatic method provides a robust and reproducible approach for the laboratory-scale synthesis of this compound. This protocol can be adapted and scaled by researchers for the production of this and other neoagaro-alditols for various applications in life sciences and drug development.

Application Notes and Protocols for the Purification of Neoagarohexaitol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of neoagarohexaitol. The procedures outlined below cover the enzymatic production of its precursor, neoagarohexaose, from agar, followed by its reduction to this compound and subsequent purification.

Overview of this compound Purification

The overall workflow for obtaining pure this compound involves a multi-step process that begins with the enzymatic degradation of agar. The resulting neoagaro-oligosaccharides, including neoagarohexaose, are then subjected to a series of purification steps. The purified neoagarohexaose is subsequently reduced to its corresponding sugar alcohol, this compound. The final purification of this compound is crucial to remove reaction byproducts and unreacted reagents, yielding a high-purity product suitable for research and drug development applications.

Figure 1: Overall workflow for the production and purification of this compound.

Data Presentation: Purification Parameters

The following table summarizes the key techniques and expected outcomes at each stage of the this compound purification process. Note that yields can vary based on the specific conditions and scale of the experiment.

| Purification Step | Technique | Purpose | Key Parameters | Expected Purity/Yield |

| Initial Extraction & Purification | Enzymatic Hydrolysis | Production of neoagaro-oligosaccharides from agar. | β-agarase, specific pH and temperature. | Yield of mixed oligosaccharides can be high. |

| Activated Carbon Treatment | Removal of pigments and other non-polar impurities. | Batch or column treatment. | - | |

| Gel Permeation Chromatography | Separation of neoagaro-oligosaccharides by size. | Resin: Sephadex LH-20 or Bio-Gel P2. Eluent: Deionized water. | Purity of neoagarohexaose >95%. | |

| Reduction | Sodium Borohydride Reduction | Conversion of neoagarohexaose to this compound. | Solvent: Methanol or Ethanol. Temperature: 0°C to room temperature. | Near-quantitative conversion. |

| Final Purification | Ion-Exchange Chromatography | Removal of borate salts and other ionic impurities. | Cation and anion exchange resins. | - |

| Crystallization | Final purification to obtain high-purity this compound. | Solvent system: e.g., aqueous ethanol. | Purity >98%. | |

| Analysis | High-Performance Liquid Chromatography (HPLC) | Purity assessment of the final product. | Column: Anion-exchange (e.g., CarboPac) or ion-exclusion. Detector: Pulsed Amperometric Detector (PAD) or Refractive Index (RI). | Determination of final purity. |

Experimental Protocols

Protocol 1: Production and Initial Purification of Neoagarohexaose

This protocol describes the generation of neoagaro-oligosaccharides from agar and the subsequent purification of neoagarohexaose.

Materials:

-

Agar powder

-

β-agarase

-

Sodium phosphate buffer (pH 7.0)

-

Activated carbon

-

Sephadex LH-20 or Bio-Gel P2 chromatography resin

-

Deionized water

Procedure:

-

Enzymatic Hydrolysis:

-

Prepare a 1% (w/v) solution of agar in sodium phosphate buffer.

-

Heat the solution to dissolve the agar completely, then cool to the optimal temperature for the β-agarase (typically 40-50°C).

-

Add β-agarase to the agar solution and incubate with gentle stirring for 24-48 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

-

Activated Carbon Treatment:

-

To the resulting solution of neoagaro-oligosaccharides, add activated carbon (approximately 1-2% w/v).

-

Stir the mixture for 30-60 minutes at room temperature.

-

Remove the activated carbon by filtration.

-

-

Gel Permeation Chromatography:

-

Concentrate the filtrate under reduced pressure.

-

Load the concentrated sample onto a Sephadex LH-20 or Bio-Gel P2 column pre-equilibrated with deionized water.

-

Elute the oligosaccharides with deionized water at a constant flow rate.

-

Collect fractions and monitor the presence of oligosaccharides using a suitable method such as TLC or a phenol-sulfuric acid assay.

-

Pool the fractions containing neoagarohexaose and lyophilize to obtain a purified powder.

-

Figure 2: Workflow for the production and initial purification of neoagarohexaose.

Protocol 2: Reduction of Neoagarohexaose to this compound

This protocol details the conversion of the purified neoagarohexaose to this compound using sodium borohydride.

Materials:

-

Purified neoagarohexaose

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dowex 50W-X8 (H⁺ form) or other suitable cation exchange resin

-

Deionized water

Procedure:

-

Reduction Reaction:

-

Dissolve the purified neoagarohexaose in methanol or deionized water to a concentration of 5-10 mg/mL in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 2-5 fold molar excess of sodium borohydride in small portions while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 3-5 hours.[1]

-

-

Quenching and Removal of Borate:

-

Quench the reaction by the dropwise addition of acetic acid until gas evolution ceases.

-

Evaporate the solvent under reduced pressure.

-

To remove the resulting borate ions, repeatedly co-evaporate the residue with methanol (3-5 times).

-

Alternatively, for a more thorough removal of salts, proceed to ion-exchange chromatography.

-

Protocol 3: Final Purification of this compound

This protocol describes the final purification of this compound using ion-exchange chromatography and crystallization.

Materials:

-

Crude this compound reaction mixture

-

Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)

-

Anion exchange resin (e.g., Dowex 1-X8, acetate form)

-

Ethanol

-

Deionized water

Procedure:

-

Ion-Exchange Chromatography for Desalting:

-

Dissolve the crude this compound in deionized water.

-

Pass the solution through a column packed with a cation exchange resin (H⁺ form) to remove sodium ions.

-

Subsequently, pass the eluate through a column packed with an anion exchange resin (acetate or formate form) to remove borate and other anions.

-

Collect the eluate, which should now be a desalted solution of this compound.

-

Lyophilize the desalted solution to obtain a solid product.

-

-

Crystallization:

-

Dissolve the lyophilized this compound in a minimal amount of hot water.

-

Slowly add a water-miscible organic solvent, such as ethanol, until the solution becomes slightly turbid.[2][3]

-

Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to promote crystallization.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

Figure 3: Workflow for the final purification of this compound.

Purity Analysis

The purity of the final this compound product should be assessed by High-Performance Liquid Chromatography (HPLC).

HPLC Method:

-

System: HPLC system equipped with a Pulsed Amperometric Detector (PAD) or a Refractive Index (RI) detector.

-

Column: A high-performance anion-exchange column (e.g., Dionex CarboPac MA1) is suitable for the separation of sugar alcohols.[4] Alternatively, an ion-exclusion column (e.g., Rezex RPM) can be used.[5][6]

-

Mobile Phase: For anion-exchange chromatography, an aqueous sodium hydroxide solution gradient is typically used.[4] For ion-exclusion chromatography, deionized water is a common mobile phase.[5][6]

-

Temperature: Ambient or controlled (e.g., 30°C).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Standard: A purified standard of this compound, if available, should be used for comparison of retention time and for quantification.

The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

References

- 1. samyangtrilite.com [samyangtrilite.com]

- 2. CN100509830C - Crystals of oligosaccharides and processes for preparation thereof - Google Patents [patents.google.com]

- 3. WO2002100875A1 - Crystals of oligosaccharides and processes for preparation thereof - Google Patents [patents.google.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. scispace.com [scispace.com]

Application Notes and Protocols for the Analytical Detection of Neoagarohexaitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoagarohexaitol, a member of the neoagaro-oligosaccharide (NAOS) family, is a sugar molecule derived from the enzymatic hydrolysis of agarose, a major component of red algae. Emerging research has highlighted the potential biological activities of NAOS, including prebiotic, antioxidant, and anti-inflammatory effects, making them promising candidates for pharmaceutical and nutraceutical applications.[1][2] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for research, quality control, and formulation development.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Additionally, a protocol for the enzymatic production of this compound from agarose is included, along with information on structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods for this compound Detection

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates. It is particularly well-suited for the separation of oligosaccharides based on their size, charge, and linkage isomers.

Principle: At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated by anion-exchange chromatography. Pulsed amperometric detection provides direct and highly sensitive detection of carbohydrates without the need for derivatization.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

Principle: UHPLC provides rapid and high-resolution separation of analytes. The separated molecules are then ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation of the parent ion, which is characteristic of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and coupling constants of the nuclei provide detailed information about the molecular structure, including the connectivity of atoms and their stereochemistry.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: UHPLC-MS/MS Method for Neoagarohexaose Quantification [3]

| Parameter | Value |

| Linearity Range | 40–20,000 nmol L⁻¹ |

| Accuracy | 91.5% to 110.0% |

| Precision (RSD) | 0.9% to 10.4% |

Table 2: HPAEC-PAD Method for Chitooligosaccharides (Reference for Neoagaro-oligosaccharides) [4]

| Parameter | Value |

| Limit of Detection (LOD) | 0.003 to 0.016 mg/L (0.4–0.6 pmol) |

| Limit of Quantification (LOQ) | Typically 3x LOD |

| Linearity Range | 0.2 to 10 mg/L |

Note: Data for chitooligosaccharides is provided as a reference due to the structural similarity and the applicability of the HPAEC-PAD method to oligosaccharides.

Experimental Protocols

Protocol 1: Enzymatic Production of Neoagaro-oligosaccharides (including this compound)

This protocol describes the enzymatic hydrolysis of agarose to produce a mixture of neoagaro-oligosaccharides.

Materials:

-

Agarose

-

β-agarase enzyme

-

Distilled water

-

Heating plate with stirring capability

-

Centrifuge

Procedure:

-

Prepare a 2 g/L solution of agarose in distilled water.[5]

-

Heat the solution with stirring to completely dissolve the agarose.

-

Cool the solution to the optimal temperature for the β-agarase activity (typically 40-50 °C).

-

Add β-agarase to the agarose solution. The enzyme concentration should be optimized based on the specific activity of the enzyme preparation.

-

Incubate the mixture for a defined period (e.g., 2-4 hours) to allow for enzymatic hydrolysis. The reaction time can be varied to control the degree of polymerization of the resulting neoagaro-oligosaccharides.[5]

-

Terminate the enzymatic reaction by heating the solution to 100 °C for 10 minutes to denature the enzyme.[5]

-

Centrifuge the solution to remove any insoluble material.

-

The supernatant containing the mixture of neoagaro-oligosaccharides can be used for further analysis or purification.

Protocol 2: HPAEC-PAD Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using HPAEC-PAD. Method optimization may be required depending on the specific instrument and column used.

Instrumentation:

-

High-Performance Anion-Exchange Chromatography system

-

Pulsed Amperometric Detector with a gold working electrode

Chromatographic Conditions (starting point):

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

-

Mobile Phase A: Deionized water

-

Mobile Phase B: Sodium hydroxide solution (e.g., 200 mM)

-

Mobile Phase C: Sodium acetate in sodium hydroxide solution (e.g., 1 M sodium acetate in 100 mM NaOH)

-

Gradient: A suitable gradient of sodium hydroxide and sodium acetate to elute the oligosaccharides. The gradient will depend on the degree of polymerization of the analytes.

-

Flow Rate: As recommended for the column dimensions.

-

Injection Volume: 10-25 µL

-

Detection: Pulsed Amperometry with a waveform optimized for carbohydrate detection.

Procedure:

-

Prepare standards of this compound at various concentrations in deionized water. A commercial standard for neoagarohexaose is available.[6]

-

Prepare samples by diluting the reaction mixture from Protocol 1 or other sample solutions with deionized water to fall within the linear range of the method.

-

Filter all standards and samples through a 0.22 µm syringe filter before injection.

-

Set up the HPAEC-PAD system with the specified chromatographic conditions.

-

Inject the standards to generate a calibration curve.

-

Inject the samples to determine the concentration of this compound.

Protocol 3: UHPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for the simultaneous quantification of neoagaro-oligosaccharides.[3]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography system

-

Tandem Mass Spectrometer with a heated electrospray ionization (H-ESI) source

Chromatographic Conditions:

-

Column: A BEH amide column.[3]

-

Mobile Phase: Acetonitrile and ammonium acetate solution (e.g., 10 mmol L⁻¹).[3]

-

Elution: Isocratic elution.[3]

-

Flow Rate: As appropriate for the column.

-

Injection Volume: 2-5 µL

-

Column Temperature: 30-40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive heated-electrospray ionization (H-ESI).[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Neoagarohexaose: The specific precursor and product ions for neoagarohexaose need to be determined by infusing a standard solution.

Procedure:

-

Prepare stock solutions of this compound standard in a suitable solvent (e.g., water:methanol).

-

Prepare a series of working standard solutions by diluting the stock solution.

-

Prepare samples by diluting them to the appropriate concentration.

-

Set up the UHPLC-MS/MS system with the optimized chromatographic and mass spectrometric conditions.

-

Inject the standards to construct a calibration curve.

-

Inject the samples to quantify this compound.

Signaling Pathways Involving Neoagaro-oligosaccharides

Preliminary research suggests that neoagaro-oligosaccharides (NAOs) may exert their biological effects through the modulation of specific signaling pathways. One study has indicated that NAOs can influence the MAPK, Nrf2, and PPARγ signaling pathways in the context of type II diabetes.[7]

Structural Confirmation by NMR